1-Propyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14651876
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O |
---|---|
Molecular Weight | 153.18 g/mol |
IUPAC Name | 2-propylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C7H11N3O/c1-2-5-10-6(7(8)11)3-4-9-10/h3-4H,2,5H2,1H3,(H2,8,11) |
Standard InChI Key | PPUYJUDRUUTRPR-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=CC=N1)C(=O)N |
Introduction
1-Propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on related compounds and general knowledge about pyrazoles.
Synthesis and Preparation
The synthesis of 1-Propyl-1H-pyrazole-5-carboxamide would likely involve the reaction of a propyl-substituted pyrazole with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base to facilitate the formation of the carboxamide bond. This process is common in organic chemistry for creating amide derivatives.
Biological Activities and Applications
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on 1-Propyl-1H-pyrazole-5-carboxamide is not available, related compounds have shown potential in these areas. For example, pyrazole-based compounds have been explored as adenosine receptor antagonists, which could have implications for treating conditions related to adenosine signaling pathways .
Research Findings and Future Directions
Given the broad range of biological activities associated with pyrazole derivatives, further research into 1-Propyl-1H-pyrazole-5-carboxamide could focus on its potential therapeutic applications. This might involve screening for activity against specific targets, such as enzymes or receptors, and assessing its pharmacokinetic properties to determine its suitability for drug development.
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